N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DOTAM, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in research. DOTAM is a benzothiazinone derivative and is structurally similar to the antibiotic drug, bedaquiline. The compound has been shown to exhibit antimicrobial activity against Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis, making it a promising candidate for developing new treatments for the disease.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood, but it is believed to inhibit the activity of the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the bacterium's survival, and inhibition of its activity can lead to cell death. This compound has been shown to have a unique binding site on the ATP synthase enzyme, which may contribute to its high potency against Mycobacterium tuberculosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammalian cells, indicating that it may have a favorable safety profile for use as a drug candidate. Additionally, this compound has been shown to have low binding affinity for human serum albumin, which is a positive characteristic for drug development as it reduces the likelihood of drug interactions with other medications.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide's ability to inhibit the ATP synthase enzyme in Mycobacterium tuberculosis makes it a valuable tool for studying the bacterium's metabolism and physiology. However, this compound's specificity for Mycobacterium tuberculosis limits its usefulness in studying other bacteria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Future Directions
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of tuberculosis and other bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential off-target effects. Finally, research on the synthesis and optimization of this compound and related compounds could lead to the development of more potent and selective drugs.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been primarily studied for its potential as a new drug candidate for tuberculosis treatment. In vitro studies have shown that this compound exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for further development. Additionally, this compound has been shown to have low toxicity in mammalian cells, which is a crucial factor in the development of new drugs.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-13-8-7-11(9-14(13)24-2)19-17(21)10-16-18(22)20-12-5-3-4-6-15(12)25-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIBUHZHYJEEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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